molecular formula C14H14O2 B12779102 Bvu5PQ5R6M CAS No. 1027802-08-9

Bvu5PQ5R6M

Cat. No.: B12779102
CAS No.: 1027802-08-9
M. Wt: 214.26 g/mol
InChI Key: ICNOFNFXLJFTLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE involves several steps. One common method includes the reaction of diketene with ninhydrin in the presence of primary amines . This multicomponent reaction is efficient and can be conducted under un-catalyzed conditions, making it operationally simple and cost-effective .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include a range of ketones, alcohols, and substituted pyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-DIMETHYL-3,4-DIHYDRO-2H-INDENO(1,2-B)PYRAN-5 ONE is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its achiral nature and stability under various conditions make it a valuable compound for research and industrial applications .

Properties

CAS No.

1027802-08-9

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2,2-dimethyl-3,4-dihydroindeno[1,2-b]pyran-5-one

InChI

InChI=1S/C14H14O2/c1-14(2)8-7-11-12(15)9-5-3-4-6-10(9)13(11)16-14/h3-6H,7-8H2,1-2H3

InChI Key

ICNOFNFXLJFTLZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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